

# An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymethyl-Isoxazole

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## Compound of Interest

Compound Name: *4-Hydroxymethyl-Isoxazole*

Cat. No.: *B035469*

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## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of **4-Hydroxymethyl-Isoxazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous clinically approved drugs, and understanding the fundamental characteristics of its derivatives is paramount for the rational design of novel therapeutics.<sup>[1]</sup> This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, actionable protocols for the characterization of this and similar molecules.

## Molecular Structure and Core Physicochemical Profile

**4-Hydroxymethyl-Isoxazole** is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 4-position. This substitution pattern significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

While specific experimental data for **4-Hydroxymethyl-Isoxazole** is not extensively available in the public domain, we can infer its properties based on closely related analogs and provide a framework for their experimental determination.

Table 1: Core Physicochemical Properties of **4-Hydroxymethyl-Isoxazole** and Related Analogs

Property	4-Hydroxymethyl-Isoxazole (Predicted/Inferred)	3,5-dimethyl-4-(hydroxymethyl)isoxazole	4(5)-(Hydroxymethyl)imidazole (Isomer)	Isoxazole (Parent)
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NO <sub>2</sub>	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a>	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O	C <sub>3</sub> H <sub>3</sub> NO <a href="#">[4]</a>
Molecular Weight	99.09 g/mol	127.13 g/mol <a href="#">[3]</a>	98.10 g/mol	69.06 g/mol <a href="#">[4]</a>
Melting Point (°C)	Data not available	Data not available	88-92	Data not available
Boiling Point (°C)	Data not available	Data not available	Data not available	95 <a href="#">[5]</a>
Calculated logP	Data not available	Data not available	Data not available	0.1 <a href="#">[4]</a>
pKa	Data not available	Data not available	Data not available	Data not available

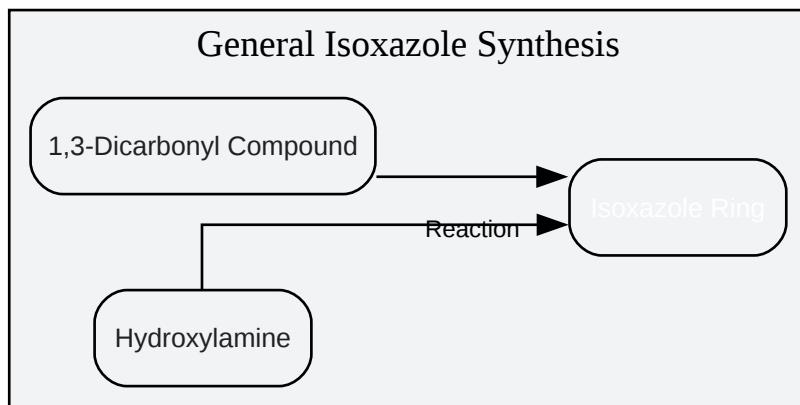
Note: The absence of specific experimental data for **4-Hydroxymethyl-Isoxazole** highlights the importance of the experimental protocols detailed in this guide.

## Synthesis and Structural Elucidation

The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and versatile method. For **4-Hydroxymethyl-Isoxazole**, a plausible synthetic route would involve the reaction of propargyl alcohol with a

nitrile oxide precursor. Ultrasound-assisted synthesis has also emerged as a green and efficient alternative for the preparation of isoxazole scaffolds.[1]

A general synthetic approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[6]



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Caption: General synthesis of the isoxazole ring.

Structural confirmation of the synthesized **4-Hydroxymethyl-Isoxazole** is achieved through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for the unambiguous structural determination of isoxazole derivatives.[7][8][9]

- $^1\text{H}$  NMR: The proton spectrum of **4-Hydroxymethyl-Isoxazole** is expected to show distinct signals for the isoxazole ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns provide crucial information about the electronic environment and connectivity of the protons.
- $^{13}\text{C}$  NMR: The carbon spectrum will reveal the chemical shifts of the four carbon atoms in the molecule, including the three carbons of the isoxazole ring and the methylene carbon.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for **4-Hydroxymethyl-Isoxazole** include:

- O-H stretch: A broad band in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the hydroxyl group.
- C-H stretch: Signals for aromatic and aliphatic C-H bonds.
- C=N and C=C stretching: Vibrations associated with the isoxazole ring.
- C-O stretch: A band corresponding to the alcohol C-O bond.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

## Solubility and Lipophilicity

The solubility and lipophilicity of a drug candidate are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

## Aqueous Solubility

The presence of the hydroxymethyl group suggests that **4-Hydroxymethyl-Isoxazole** will exhibit a degree of aqueous solubility due to its ability to act as both a hydrogen bond donor and acceptor. The isoxazole ring itself also contributes to the molecule's polarity.

### Experimental Protocol: Kinetic Solubility Determination

This protocol provides a rapid assessment of a compound's solubility in an aqueous buffer.

- Stock Solution Preparation: Prepare a high-concentration stock solution of **4-Hydroxymethyl-Isoxazole** in a suitable organic solvent (e.g., DMSO).
- Sample Preparation: Add a small volume of the stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final

concentration.

- Equilibration: Shake the samples for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibration.
- Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.
- Quantification: Analyze the supernatant using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

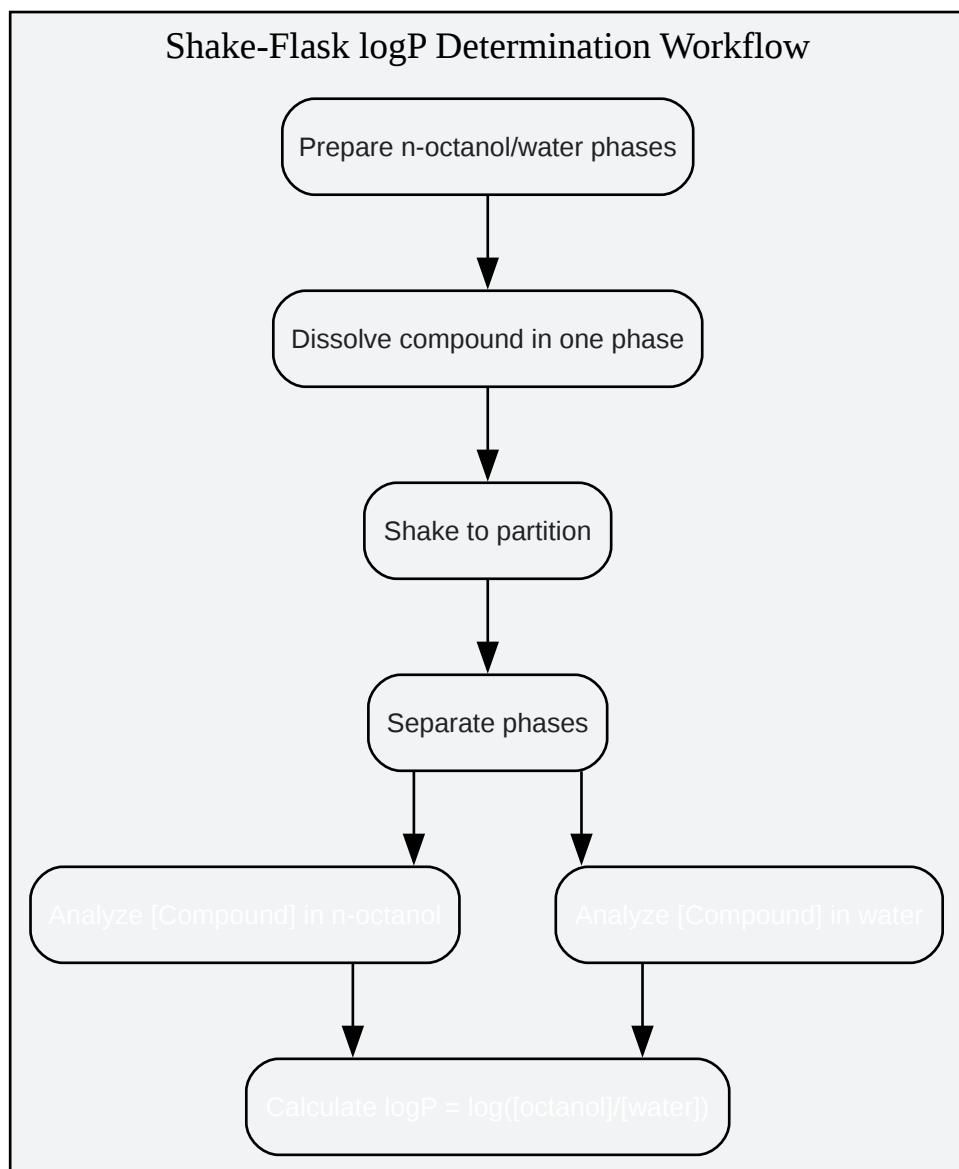
## Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination[\[10\]](#)[\[11\]](#)

This is the traditional and most widely accepted method for logP determination.

- Phase Preparation: Saturate n-octanol with water and water with n-octanol to create a mutually saturated biphasic system.
- Compound Addition: Dissolve a known amount of **4-Hydroxymethyl-Isoxazole** in one of the phases.
- Partitioning: Combine the two phases in a flask and shake vigorously for a set period to allow the compound to partition between the two layers.
- Phase Separation: Allow the mixture to stand until the two phases have clearly separated.
- Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.



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Caption: Workflow for the shake-flask logP determination.

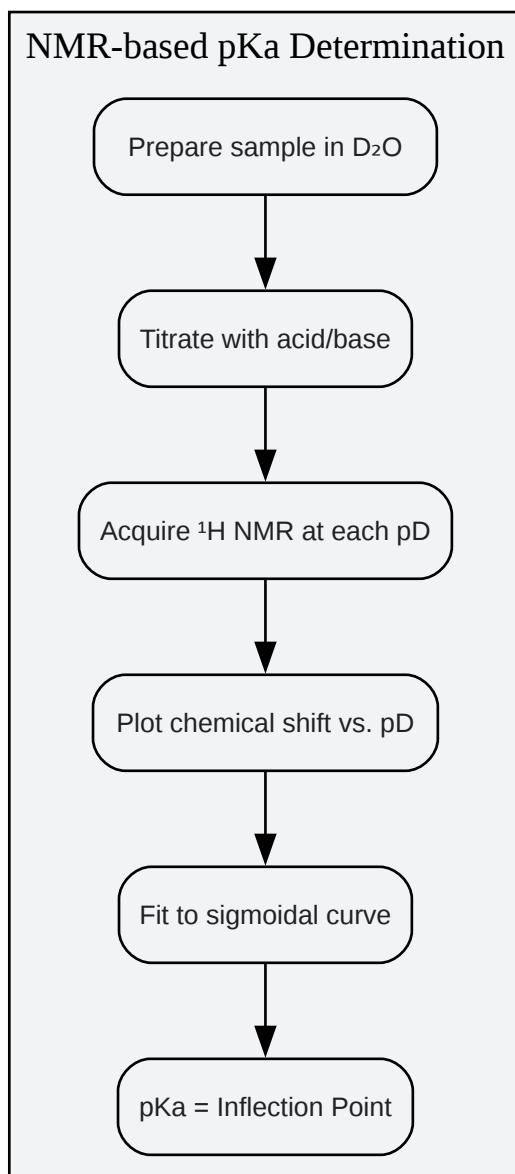
## Acidity/Basicity (pKa)

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The isoxazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom. The hydroxymethyl group is not typically considered acidic or basic within the physiological pH range.

### Experimental Protocol: pKa Determination by $^1\text{H}$ NMR Spectroscopy[12][13][14]

This method relies on the change in the chemical shift of protons adjacent to an ionizable center as a function of pH.

- Sample Preparation: Prepare a solution of **4-Hydroxymethyl-Isoxazole** in  $\text{D}_2\text{O}$ .
- pH Titration: Adjust the pD of the solution incrementally by adding small aliquots of a strong acid (e.g., DCI) or a strong base (e.g., NaOD).
- NMR Spectra Acquisition: Acquire a  $^1\text{H}$  NMR spectrum at each pD value.
- Data Analysis: Plot the chemical shift of a proton on the isoxazole ring (e.g., H3 or H5) as a function of pD.
- pKa Determination: Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa value.



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Caption: Workflow for pKa determination using NMR spectroscopy.

## Chemical Stability

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[15][16] The isoxazole ring can be susceptible to degradation, particularly under basic conditions where ring-opening can occur. [17][18]

### Experimental Protocol: Forced Degradation Study

- Stress Conditions: Subject solutions of **4-Hydroxymethyl-Isoxazole** to a variety of stress conditions, including:
  - Acidic hydrolysis: 0.1 M HCl at elevated temperature.
  - Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
  - Oxidative degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal stress: Heating the solid compound and a solution at a high temperature.
  - Photostability: Exposing the solid compound and a solution to UV and visible light.
- Time Points: Sample the stressed solutions at various time points.
- Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting degradation products are present.
- Mass Balance: Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

## Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of **4-Hydroxymethyl-Isoxazole**. While specific experimental data for this molecule is limited, the provided protocols and insights from related compounds offer a robust starting point for researchers in drug discovery and development. A thorough characterization of these fundamental properties is an essential step in the journey of transforming a promising molecule into a safe and effective therapeutic agent.

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